RWJ 67657 is a synthetic, small molecule inhibitor that has primarily been investigated for its role in inflammatory diseases. [, ] It acts as a potent and selective inhibitor of p38 mitogen-activated protein kinase (p38 MAPK), a key enzyme involved in intracellular signaling cascades that regulate inflammatory responses. [, , , , ] RWJ 67657 demonstrates high selectivity for the α and β isoforms of p38 MAPK over other kinases. [] Its discovery stemmed from efforts to develop novel therapies for inflammatory disorders such as rheumatoid arthritis. [, ]
Clinical Development: Despite promising preclinical data, RWJ 67657's clinical development appears limited. Further investigation into its safety and efficacy in human clinical trials is necessary to translate its therapeutic potential into clinical practice. []
Understanding Isoform-Specific Effects: Given its selectivity for p38α and β isoforms, further research is needed to fully elucidate the specific roles of these isoforms in different diseases and to determine whether targeting one isoform over the other offers therapeutic advantages. [, ]
Combination Therapies: Exploring the efficacy of RWJ 67657 in combination with other therapeutic agents, particularly in the context of cancer and infectious diseases, could lead to improved treatment strategies. []
RWJ-67657 belongs to the class of pyrindinyl imidazole compounds, which are known for their role in inhibiting specific isoforms of p38 mitogen-activated protein kinase. This classification places RWJ-67657 among other p38 MAPK inhibitors, which are being studied for their ability to modulate inflammatory responses and cancer progression .
The synthesis of RWJ-67657 involves several steps that include the formation of the pyrindinyl imidazole core structure. The detailed synthetic pathway typically encompasses:
While specific synthetic pathways are proprietary, general methodologies can be found in chemical literature focusing on similar compounds .
The molecular structure of RWJ-67657 can be represented by its chemical formula, which is C22H24F2N4O. The compound features a complex arrangement that includes:
RWJ-67657 undergoes several chemical reactions that contribute to its pharmacological effects:
The mechanism of action of RWJ-67657 involves:
RWJ-67657 exhibits several notable physical and chemical properties:
RWJ-67657 has several potential scientific applications:
RWJ 67657 (4-[4-(4-fluorophenyl)-1-(3-phenylpropyl)-5-(4-pyridinyl)-1H-imidazol-2-yl]-3-butyn-1-ol) is a potent and selective ATP-competitive inhibitor targeting the p38 mitogen-activated protein kinase (MAPK) family. Biochemical profiling reveals distinct isoform specificity, with half-maximal inhibitory concentration (IC50) values of 1 μM for p38α (MAPK14) and 11 μM for p38β (MAPK11). Critically, it exhibits >10-fold selectivity against the p38γ (MAPK12) and p38δ (MAPK13) isoforms and demonstrates negligible activity against 20 other kinases, including JNK and ERK pathways [1] [6]. This selectivity profile stems from its unique binding mode within the ATP pocket of p38α/β, where it forms hydrogen bonds with conserved residues (e.g., Met109) and exploits hydrophobic interactions absent in non-target kinases [9].
Table 1: Isoform Selectivity Profile of RWJ 67657
Kinase Isoform | IC50 (μM) | Activity |
---|---|---|
p38α (MAPK14) | 1.0 | Potent inhibition |
p38β (MAPK11) | 11.0 | Moderate inhibition |
p38γ (MAPK12) | >100 | No inhibition |
p38δ (MAPK13) | >100 | No inhibition |
Other Kinases | >100 | No significant activity |
RWJ 67657 exerts profound anti-inflammatory and anti-tumor effects by disrupting p38α/β-dependent phosphorylation cascades. In immune cells, it suppresses pro-inflammatory cytokine production by inhibiting p38-mediated activation of downstream effectors MAPKAPK-2 and HSP27. At 0.1–10 μM, RWJ 67657 reduces TNF-α, IL-1β, IL-6, and IL-8 release by 70–95% in lipopolysaccharide (LPS)-stimulated human macrophages and rheumatoid synovial fibroblasts [4] [10]. This correlates with diminished phosphorylation of HSP27 (IC50 ~0.1 μM), confirming target engagement [3].
In oncology, RWJ 67657 impairs estrogen receptor (ER) signaling in breast cancer. It suppresses ERα transcriptional activity by 70% independently of the canonical Thr311 phosphorylation site. Mechanistically, it targets both AF-1 and AF-2 activation domains of ERα and inhibits the co-activators SRC-1, SRC-2, and SRC-3, which are phosphorylated by p38α [3]. Consequently, RWJ 67657 reduces colony formation in ER+ MCF-7 and tamoxifen-resistant MDA-MB-361 cells (IC50 ~10 μM) and downregulates p38-dependent genes like Fra-1 and progesterone receptor (PgR) [7].
Table 2: Inhibition of Inflammatory Mediators by RWJ 67657
Mediator | Cell Type | IC50/Effective Concentration | Inhibition Mechanism |
---|---|---|---|
TNF-α | Human macrophages | 3 nM (protein) | Blocked p38/MAPKAPK-2 signaling |
IL-6, IL-8 | Rheumatoid synovial fibroblasts | 0.1 μM (mRNA & protein) | Reduced transcription |
MMP-1, MMP-3 | Rheumatoid synovial fibroblasts | 1–10 μM (protein) | Downregulated expression |
COX-2 | Monocyte-derived macrophages | 0.01 μM (mRNA) | Suppressed mRNA stability |
RWJ 67657 demonstrates superior potency and selectivity relative to first-generation p38 inhibitors like SB203580. In LPS-treated human peripheral blood mononuclear cells, RWJ 67657 inhibits TNF-α release with an IC50 of 3 nM, compared to 30 nM for SB203580—a 10-fold enhancement [2] [4]. This advantage extends to T-cell stimuli (e.g., staphylococcal enterotoxin B), where RWJ 67657 achieves IC50 = 13 nM vs. SB203580’s >100 nM [2].
Structurally, RWJ 67657’s 3-butyn-1-ol moiety enhances specificity; unlike SB203580, it avoids off-target inhibition of tyrosine kinases (e.g., c-src, p56 lck) even at 10 μM [2] [7]. In breast cancer models, RWJ 67657 (10 μM) reduces clonogenic survival by >80% in MCF-7 cells, while SB203580 requires higher concentrations (20 μM) for comparable effects [3] [7]. The table below summarizes key distinctions:
Table 3: Pharmacological Comparison of RWJ 67657 and SB203580
Parameter | RWJ 67657 | SB203580 | Functional Significance |
---|---|---|---|
TNF-α inhibition (LPS) | IC50 = 3 nM | IC50 = 30 nM | Enhanced anti-inflammatory potency |
Off-target kinase activity | None (up to 10 μM) | Inhibits c-src (IC50 = 5 μM) | Reduced toxicity risk |
ERα transcriptional blockade | 70% at 10 μM | 45% at 10 μM | Improved efficacy in ER+ cancers |
Specificity for p38α/β | >100-fold vs. p38γ/δ | 50-fold vs. p38γ/δ | Broader therapeutic window |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7